2-(Aminomethyl)-1-methoxy-3-methylbutane

Description

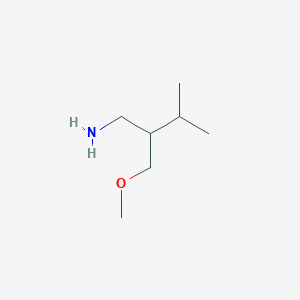

2-(Aminomethyl)-1-methoxy-3-methylbutane is a branched aliphatic compound containing both an amine (-NH2) and methoxy (-OCH3) functional group. Its structure consists of a four-carbon backbone (butane) substituted with a methoxy group at position 1, a methyl group at position 3, and an aminomethyl group (-CH2NH2) at position 2.

Key properties inferred from structural analogs:

- Molecular formula: Likely C7H17NO (based on isomer 3-(aminomethyl)-3-methoxypentane ).

- Molecular weight: ~131–135 g/mol (similar to 3-(aminomethyl)-3-methoxypentane, 131.22 g/mol ).

- Functional groups: Primary amine and methoxy ether, enabling participation in hydrogen bonding and nucleophilic reactions.

Properties

IUPAC Name |

2-(methoxymethyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACDOONJJDUBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methoxy-3-methylbutane can be achieved through several synthetic routes. One common method involves the reaction of 2-(Chloromethyl)-1-methoxy-3-methylbutane with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methoxy-3-methylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-1-methoxy-3-methylbutane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methoxy-3-methylbutane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(Aminomethyl)-3-methoxypentane (CAS 145550-57-8)

Structural Differences :

- The compound features a pentane backbone with a methoxy group and aminomethyl group at position 3, resulting in a tertiary amine configuration.

- Molecular formula: C7H17NO (identical to the target compound but with distinct branching) .

Key Data :

1-(2-Methoxyphenyl)-3-methylbutan-1-amine (CAS 1181632-36-9)

Structural Differences :

- Incorporates a phenyl ring substituted with a methoxy group at position 2, attached to a 3-methylbutan-1-amine chain.

- Molecular formula: C12H19NO (higher molecular weight due to aromaticity) .

Key Data :

Reactivity Contrast :

2-(Aminomethyl)piperidine (CAS 22990-77-8)

Structural Differences :

Biological Activity

2-(Aminomethyl)-1-methoxy-3-methylbutane is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an aminomethyl group, a methoxy group, and a branched alkyl chain. These functional groups contribute to its unique chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aminomethyl group can form hydrogen bonds, enhancing binding affinity to target proteins or enzymes. Additionally, the methoxy group may facilitate hydrophobic interactions, further influencing the compound's biological efficacy.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties against various pathogens, indicating a broad spectrum of activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity Study :

- A study evaluated the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.

-

Neuroprotection Research :

- In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways.

-

Antimicrobial Efficacy :

- The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibitory effects on bacterial growth, indicating potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Aminomethyl)-1-methoxy-3-methylpentane | Moderate anticancer activity | Similar binding interactions as above |

| 2-(Aminomethyl)-1-ethoxy-3-methylbutane | Low antimicrobial activity | Reduced hydrophobic interactions |

| 2-(Aminomethyl)-1-methoxy-3-ethylbutane | Neuroprotective effects | Different interaction dynamics with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.